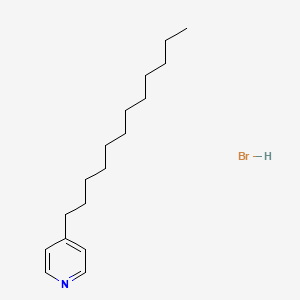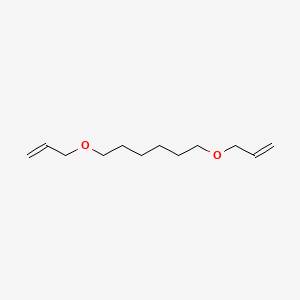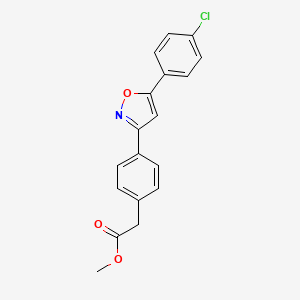
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate is a chemical compound with the molecular formula C18H14ClNO3. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate typically involves the cycloaddition reaction of p-chlorophenyl nitrile oxide with phenylacetylene . This reaction is catalyzed by copper (I) or ruthenium (II) catalysts under controlled conditions . The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions . The use of continuous flow reactors is also explored to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate involves its interaction with specific molecular targets in biological systems . The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-p-Chlorophenylisoxazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-(5-p-Chlorophenylisoxazol-3-yl)phenylmethanol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs . The ester group enhances its lipophilicity, making it more effective in crossing biological membranes .
Properties
CAS No. |
78868-48-1 |
|---|---|
Molecular Formula |
C18H14ClNO3 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
methyl 2-[4-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]phenyl]acetate |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)10-12-2-4-13(5-3-12)16-11-17(23-20-16)14-6-8-15(19)9-7-14/h2-9,11H,10H2,1H3 |
InChI Key |
YXOHVZBNDVEPAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
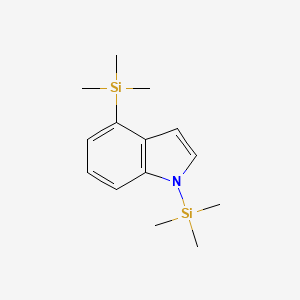

![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
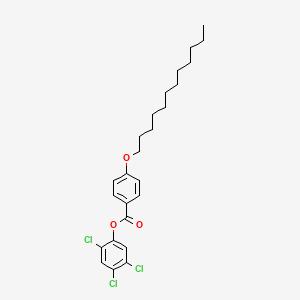
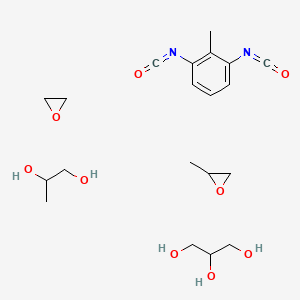

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)

phosphane](/img/structure/B14432490.png)
